Chlorhydrate de dihydrèxidine

Vue d'ensemble

Description

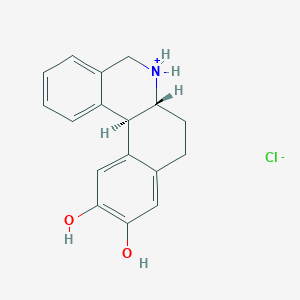

Le chlorhydrate de dihydrexidine est un agoniste puissant et à pleine efficacité des récepteurs dopaminergiques D1. Il est connu pour sa haute sélectivité envers les récepteurs D1 et D5, avec une activité minimale aux récepteurs D2. Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson .

Applications De Recherche Scientifique

Dihydrexidine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study dopamine receptor interactions and signaling pathways.

Biology: Investigated for its effects on neuronal signaling and neuroprotection.

Medicine: Explored as a potential therapeutic agent for Parkinson’s disease, schizophrenia, and cognitive disorders.

Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.

Mécanisme D'action

Target of Action

Dihydrexidine hydrochloride is a moderately selective full agonist at the dopamine D1 and D5 receptors . It has approximately 10-fold selectivity for D1 and D5 over the D2 receptor . These receptors are primarily found in the brain and play a crucial role in the regulation of motor control, cognition, and reward.

Mode of Action

Dihydrexidine hydrochloride interacts with its targets, the D1 and D5 receptors, by binding to them and activating them . Although dihydrexidine has some affinity for the D2 receptor, it has functionally selective (highly biased) D2 signaling , thereby explaining why it lacks D2 agonist behavioral qualities .

Pharmacokinetics

It is known that the compound is fully bioavailable in the brain . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

Dihydrexidine hydrochloride exhibits profound antiparkinsonism effects in vivo . It has been investigated for the treatment of Parkinson’s disease and has shown impressive antiparkinson effects in the MPTP-primate model . It has also been studied for its potential efficacy in improving the cognitive and working memory deficits in schizophrenia and schizotypal disorder .

Analyse Biochimique

Biochemical Properties

Dihydrexidine hydrochloride plays a significant role in biochemical reactions by interacting with dopamine receptors, specifically the D1 and D5 receptors. These receptors are part of the G-protein coupled receptor family and are primarily located in the central nervous system. The interaction of dihydrexidine hydrochloride with these receptors leads to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP levels subsequently activates protein kinase A, which phosphorylates various target proteins, leading to diverse cellular responses .

Cellular Effects

Dihydrexidine hydrochloride exerts profound effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, dihydrexidine hydrochloride enhances dopaminergic signaling, which is crucial for motor control, cognition, and reward processing. It has been shown to improve motor function in animal models of Parkinson’s disease by restoring dopaminergic activity. Additionally, dihydrexidine hydrochloride has been investigated for its potential to improve cognitive and working memory deficits in schizophrenia by modulating dopaminergic and glutamatergic neurotransmission .

Molecular Mechanism

The molecular mechanism of action of dihydrexidine hydrochloride involves its binding to dopamine D1 and D5 receptors. Upon binding, dihydrexidine hydrochloride induces a conformational change in the receptor, leading to the activation of G-proteins. This activation triggers a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cAMP levels. The elevated cAMP levels activate protein kinase A, which phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Dihydrexidine hydrochloride’s selective activation of D1 and D5 receptors, with minimal activation of D2 receptors, contributes to its unique pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrexidine hydrochloride have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization and downregulation. Studies have shown that repeated administration of dihydrexidine hydrochloride can lead to a decrease in receptor sensitivity, resulting in reduced therapeutic effects. Short-term administration has demonstrated significant improvements in motor function and cognitive performance in animal models .

Dosage Effects in Animal Models

The effects of dihydrexidine hydrochloride vary with different dosages in animal models. At low to moderate doses, dihydrexidine hydrochloride has been shown to improve motor function and cognitive performance without significant adverse effects. At high doses, the compound can induce hypotension and other cardiovascular effects due to its vasodilatory properties. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Dihydrexidine hydrochloride is primarily metabolized in the liver through oxidative pathways. The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine. The enzymes involved in the metabolism of dihydrexidine hydrochloride include cytochrome P450 isoforms, particularly CYP2D6 and CYP3A4. The metabolic pathways of dihydrexidine hydrochloride are essential for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

Dihydrexidine hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, dihydrexidine hydrochloride interacts with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of dihydrexidine hydrochloride within tissues is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of dihydrexidine hydrochloride is primarily within the cytoplasm and plasma membrane, where it interacts with dopamine receptors. The compound does not appear to accumulate in specific organelles or compartments. Its interaction with dopamine receptors at the plasma membrane is critical for its pharmacological effects. The targeting of dihydrexidine hydrochloride to specific cellular compartments is influenced by its chemical structure and post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de dihydrexidine implique plusieurs étapes, à partir du précurseur benzophénanthridine approprié. Les étapes clés incluent :

Réduction : La réduction du précurseur benzophénanthridine pour former l'intermédiaire hexahydrobenzo[a]phénanthridine.

Hydroxylation : Introduction de groupes hydroxyle à des positions spécifiques sur le cycle phénanthridine.

Méthodes de production industrielle : La production industrielle du chlorhydrate de dihydrexidine suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à haut rendement, de systèmes à écoulement continu et de techniques de purification avancées pour assurer une qualité et un rendement constants .

Types de réactions :

Oxydation : Le chlorhydrate de dihydrexidine peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de dérivés quinoniques.

Réduction : Le composé peut être réduit en ses dérivés dihydro correspondants dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophile comme les halogènes et les agents nitrants sont utilisés dans des conditions contrôlées.

Principaux produits :

Oxydation : Dérivés quinoniques.

Réduction : Dérivés dihydro.

Substitution : Dérivés halogénés ou nitrés.

4. Applications de la recherche scientifique

Le chlorhydrate de dihydrexidine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs de la dopamine et les voies de signalisation.

Biologie : Investigations sur ses effets sur la signalisation neuronale et la neuroprotection.

Médecine : Exploré comme agent thérapeutique potentiel pour la maladie de Parkinson, la schizophrénie et les troubles cognitifs.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la dopamine.

5. Mécanisme d'action

Le chlorhydrate de dihydrexidine exerce ses effets en se liant sélectivement et en activant les récepteurs de la dopamine D1 et D5. Cette activation conduit à la stimulation de l'adénylate cyclase, augmentant les niveaux d'AMP cyclique et déclenchant les voies de signalisation en aval. La haute sélectivité du composé pour les récepteurs D1 et D5 par rapport aux récepteurs D2 minimise les effets secondaires indésirables associés à l'activation du récepteur D2 .

Composés similaires :

SKF 38393 : Un autre agoniste des récepteurs de la dopamine D1 avec des propriétés similaires mais une sélectivité inférieure.

Fenoldopam : Un agoniste sélectif des récepteurs D1 utilisé en clinique pour ses effets vasodilatateurs.

Unicité du chlorhydrate de dihydrexidine : Le chlorhydrate de dihydrexidine se distingue par sa haute sélectivité pour les récepteurs D1 et D5, ce qui en fait un outil précieux pour l'étude de la pharmacologie des récepteurs de la dopamine. Sa capacité à produire des effets antiparkinsoniens importants sans activer les récepteurs D2 est un avantage clé .

Comparaison Avec Des Composés Similaires

SKF 38393: Another dopamine D1 receptor agonist with similar properties but lower selectivity.

Fenoldopam: A selective D1 receptor agonist used clinically for its vasodilatory effects.

A-77636: A potent D1 receptor agonist with high selectivity but different pharmacokinetic properties.

Uniqueness of Dihydrexidine Hydrochloride: Dihydrexidine hydrochloride stands out due to its high selectivity for D1 and D5 receptors, making it a valuable tool for studying dopamine receptor pharmacology. Its ability to produce significant antiparkinsonian effects without activating D2 receptors is a key advantage .

Propriétés

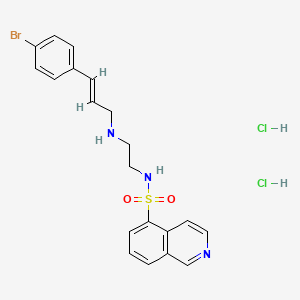

IUPAC Name |

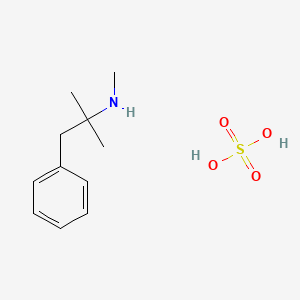

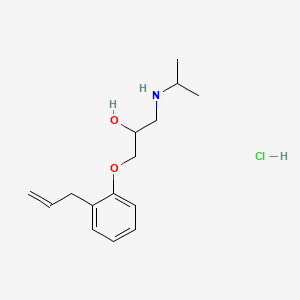

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYUPBNUPIRQEP-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137417-08-4 | |

| Record name | Dihydrexidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137417-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)